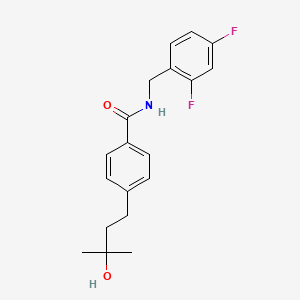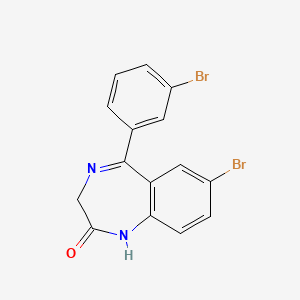![molecular formula C16H22ClNO3 B5438843 1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5438843.png)
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol, also known as Gabapentin enacarbil, is a prodrug of gabapentin. Gabapentin enacarbil is used in the treatment of restless leg syndrome, postherpetic neuralgia, and neuropathic pain. The drug works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters.
作用機序
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in the transmission of pain signals. By reducing the release of these neurotransmitters, gabapentin enacarbil can alleviate pain and other symptoms associated with neurological disorders.
Biochemical and physiological effects:
This compound enacarbil has been shown to have several biochemical and physiological effects. The drug can increase the levels of GABA in the brain, which has a calming effect on the central nervous system. This compound enacarbil can also reduce the levels of glutamate, which is an excitatory neurotransmitter involved in the transmission of pain signals. In addition, gabapentin enacarbil can increase the levels of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
実験室実験の利点と制限
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil has several advantages for lab experiments. The drug is relatively stable and can be stored for long periods of time. This compound enacarbil is also readily available and can be synthesized in large quantities. However, there are some limitations to using gabapentin enacarbil in lab experiments. The drug has a relatively short half-life, which can make it difficult to maintain consistent levels in experimental animals. In addition, gabapentin enacarbil can have variable effects depending on the experimental conditions, which can make it difficult to interpret the results.
将来の方向性
There are several future directions for research on gabapentin enacarbil. One area of interest is the drug's potential in the treatment of other neurological disorders, such as epilepsy and migraine. Another area of interest is the development of new formulations of gabapentin enacarbil that can improve its bioavailability and reduce its side effects. Finally, there is a need for further research on the mechanism of action of gabapentin enacarbil, which can help to identify new targets for drug development.
合成法
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil is synthesized from gabapentin, which is a structural analogue of gamma-aminobutyric acid (GABA). The synthesis involves the reaction of gabapentin with 1,4-butanediol monomethyl ether (BDME) to form gabapentin enacarbil. The reaction is catalyzed by sulfuric acid and is carried out at a temperature of 90-100°C.
科学的研究の応用
1-[3-(4-chlorophenyl)propanoyl]-4-(hydroxymethyl)-4-azepanol enacarbil has been extensively studied for its therapeutic potential in the treatment of various neurological disorders. The drug has been shown to be effective in reducing the symptoms of restless leg syndrome, postherpetic neuralgia, and neuropathic pain. This compound enacarbil has also been studied for its potential in the treatment of alcohol withdrawal syndrome and bipolar disorder.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c17-14-5-2-13(3-6-14)4-7-15(20)18-10-1-8-16(21,12-19)9-11-18/h2-3,5-6,19,21H,1,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHINHYHEFZKSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)CCC2=CC=C(C=C2)Cl)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5438761.png)
![8-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5438764.png)
![4-benzyl-3-ethyl-1-[3-(1H-imidazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5438777.png)


![1-[2-methoxy-4-(methylthio)benzoyl]indoline](/img/structure/B5438812.png)
![methyl (2-{[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]amino}-2-oxoethyl)carbamate](/img/structure/B5438823.png)
![N-(2,4-difluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5438829.png)
![N-cyclopropyl-1-[(2-methoxyphenyl)acetyl]-2-piperazinecarboxamide](/img/structure/B5438837.png)
![3-methyl-12-phenyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5438844.png)
![N-(4-chloro-2-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5438849.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5438856.png)

![N-ethyl-6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-methylnicotinamide](/img/structure/B5438870.png)